molecular formula C18H23N3OS B12524727 Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]- CAS No. 677343-06-5

Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]-

Cat. No.: B12524727
CAS No.: 677343-06-5
M. Wt: 329.5 g/mol
InChI Key: IEGQNJNPMNUPTJ-UHFFFAOYSA-N
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Description

Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]- is a compound that belongs to the class of guanidines. Guanidines are known for their high thermal and chemical stability, as well as their significant physiological activity. This compound, in particular, features a guanidine core substituted with diethyl and 4-[(4-methoxyphenyl)thio]phenyl groups, making it a unique and valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidines typically involves the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts. For Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]-, a common synthetic route involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot approach provides efficient access to diverse guanidines under mild conditions.

Industrial Production Methods

Industrial production of guanidines often employs commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, providing a convenient method for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N,N’-diethyl-N’'-phenylguanidine
  • N,N’-diethyl-N’'-[4-(methylthio)phenyl]guanidine
  • N,N’-diethyl-N’'-[4-(ethylthio)phenyl]guanidine

Uniqueness

Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]- is unique due to the presence of the 4-[(4-methoxyphenyl)thio]phenyl group, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with biological molecules and increases its stability compared to other guanidines .

Properties

CAS No.

677343-06-5

Molecular Formula

C18H23N3OS

Molecular Weight

329.5 g/mol

IUPAC Name

1,2-diethyl-3-[4-(4-methoxyphenyl)sulfanylphenyl]guanidine

InChI

InChI=1S/C18H23N3OS/c1-4-19-18(20-5-2)21-14-6-10-16(11-7-14)23-17-12-8-15(22-3)9-13-17/h6-13H,4-5H2,1-3H3,(H2,19,20,21)

InChI Key

IEGQNJNPMNUPTJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=NCC)NC1=CC=C(C=C1)SC2=CC=C(C=C2)OC

Origin of Product

United States

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